(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
Description
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine characterized by a 2-bromo-5-fluorophenyl aromatic ring and a branched 2-methylpropyl (tert-butyl) substituent on the amine group. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₀H₁₂BrFN, with a molecular weight of approximately 246.07 g/mol (calculated from atomic masses). The bromine and fluorine substituents confer electronic modulation to the aromatic ring, while the bulky tert-butyl group may enhance steric effects and metabolic stability .
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
URVOIFKNVMDALO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Lithiation and Electrophilic Substitution
The synthesis typically begins with lithiation of 2-bromo-5-fluorobenzene to form the corresponding aryllithium intermediate. This is achieved by treating the aromatic bromofluoride with a strong lithium base in an aprotic solvent (e.g., tetrahydrofuran) at low temperatures to ensure regioselectivity and prevent side reactions.
$$
\text{2-Bromo-5-fluorobenzene} + \text{n-BuLi} \rightarrow \text{(2-bromo-5-fluorophenyl)lithium}
$$
This intermediate then undergoes nucleophilic attack on a suitable electrophilic alkyl halide bearing a protected or precursor amine group, introducing the branched 2-methylpropan-1-amine backbone.
Introduction of the Amine Group
The amine moiety is introduced either by:
- Direct nucleophilic substitution on an alkyl halide bearing a protected amine, followed by deprotection.
- Reductive amination of the corresponding ketone or aldehyde intermediate derived from the arylated side chain.
- Use of chiral amine synthons to ensure the (S)-configuration at the stereocenter.
Stereochemical Control
The (S)-enantiomer is obtained by employing chiral auxiliaries or catalysts during the alkylation or reductive amination steps. Enantiomeric purity is crucial and is typically confirmed by chiral HPLC or NMR with chiral shift reagents.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Lithiation | n-Butyllithium, THF, -78 °C | Formation of (2-bromo-5-fluorophenyl)lithium |
| 2 | Electrophilic substitution | Chiral alkyl halide or protected amine alkyl halide | Introduction of 2-methylpropan-1-amine side chain |
| 3 | Amine deprotection or reductive amination | Acid/base or reducing agents (e.g., NaBH4) | Free amine with stereochemical integrity |
| 4 | Purification | Chromatography, crystallization | Isolation of (S)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
Chemical Reaction Analysis
- Substitution Reactions: The bromine and fluorine substituents on the phenyl ring influence the reactivity, allowing selective lithiation ortho to fluorine and subsequent substitution.
- Oxidation/Reduction: The amine group can be manipulated through redox reactions to achieve the desired oxidation state or protection.
- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be used to modify the aromatic ring before or after side chain introduction.
Detailed Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrFN |
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C@@HN |
| InChI | InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
Comparative Table of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Amine Type | Notable Properties |
|---|---|---|---|---|---|
| This compound | C10H13BrFN | 246.12 | Br (2), F (5) | Primary | Chiral center, halogenated aromatic |
| 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine (isomer) | C10H13BrFN | 246.12 | Br (5), F (2) | Primary | Positional isomer, similar reactivity |
| 1-(4-Bromophenyl)-2-methylpropan-1-amine | C10H14BrN | 228.13 | Br (4) | Primary | Lower dipole moment |
Notes on Industrial Scale Synthesis
Industrial methods optimize the above synthetic steps by:
- Using continuous flow lithiation to improve safety and scalability.
- Employing asymmetric catalytic hydrogenation or enzymatic resolution to enhance enantiomeric excess.
- Streamlining purification through crystallization of hydrochloride salts to improve yield and stability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C10H13BrFN, with a molecular weight of approximately 246.12 g/mol. The unique arrangement of halogen substituents—specifically a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring—significantly influences its chemical reactivity and biological activity.
Medicinal Chemistry
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications, particularly in treating neurological disorders. Its halogen substituents enhance binding affinity to specific biological targets, including receptors and enzymes, which is crucial for optimizing pharmacological properties.
Key Biological Interactions:
- Receptor Binding: The compound shows promising interactions with neurotransmitter receptors, which may lead to the development of new treatments for conditions such as depression and anxiety.
- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Neurological Studies: A study demonstrated its efficacy in modulating serotonin receptors, suggesting a role in antidepressant activity.
- Metabolic Pathway Research: Research indicated that this compound could affect key metabolic enzymes, presenting opportunities for treating metabolic disorders.
- Synthesis Optimization: A case study on synthesis techniques highlighted advancements in continuous flow methods that improved yield and reduced reaction times significantly.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
a. (5-Bromo-2-fluorophenyl)methylamine (CAS: 1019484-07-1)
- Molecular Formula : C₁₀H₁₁BrFN
- Molecular Weight : 244.10 g/mol
- Key Differences: Substituent Positions: Bromine and fluorine are swapped (5-Br, 2-F vs. 2-Br, 5-F in the target compound). Amine Group: Contains an allylamine (prop-2-en-1-yl) group instead of a tert-butyl substituent, reducing steric bulk and increasing flexibility.
- Applications : Likely used in medicinal chemistry as a precursor for heterocyclic synthesis .
(2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS: 1336782-12-7)
- Molecular Formula : C₁₀H₁₁BrF₃N
- Molecular Weight : 282.10 g/mol
- Key Differences: Substituents: Bromine at position 3 and a trifluoromethyl (-CF₃) group at position 5. Amine Group: Propan-2-amine (isopropyl) substituent, less bulky than tert-butyl.
- Applications: Potential use in CNS-targeted drug design due to improved lipophilicity .
Functional Group Variants
1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea
- Molecular Formula : C₁₃H₁₁BrClFN₄OS
- Molecular Weight : 423.67 g/mol
- Key Differences :
- Core Structure : Thiourea derivative with a pyrazole-carbonyl group instead of an amine.
- Electronic Effects : The thiourea moiety introduces hydrogen-bonding capabilities, while the pyrazole ring adds aromaticity and planar rigidity.
- Applications : Likely explored as an enzyme inhibitor or antimicrobial agent .
(S)-1-Bromo-3-phenylpropan-2-amine
- Molecular Formula : C₉H₁₂BrN
- Molecular Weight : 214.10 g/mol
- Key Differences :
- Structure : Lacks fluorine and features a brominated aliphatic chain instead of an aromatic ring.
- Amine Group : Secondary amine with a phenyl group, offering distinct reactivity in alkylation or cross-coupling reactions.
- Applications : Intermediate in asymmetric synthesis .
Structural and Functional Implications
Electronic and Steric Effects
- Target Compound: The 2-Br and 5-F substituents create a meta-directing electronic profile on the aromatic ring, favoring electrophilic substitution at position 4.
Comparison with Analogs :
Stereochemical Considerations
- The (S)-configuration in the target compound and analogs (e.g., CAS 1336782-12-7) is crucial for enantioselective interactions, particularly in chiral catalysis or receptor binding.
Biological Activity
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. The compound's unique structural features, including the presence of bromine and fluorine substituents, significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrFN, with a molecular weight of approximately 246.12 g/mol. The specific arrangement of halogen atoms on the phenyl ring enhances its binding affinity to various biological targets, including enzymes and receptors involved in neurotransmitter signaling pathways.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential applications in treating neurological disorders and possibly exhibiting anti-cancer properties. Research indicates that compounds with similar structural motifs often demonstrate significant activity against specific types of cancer and neurological conditions.
Key Findings:
- Binding Affinity : The halogen substituents (bromine and fluorine) are known to enhance binding affinity to biological targets. This characteristic is crucial for optimizing pharmacological properties.
- Neurological Applications : Preliminary studies suggest that this compound may serve as a building block for synthesizing pharmaceuticals aimed at neurological disorders.
- Anticancer Potential : Similar compounds have shown activity against various cancer cell lines, indicating that this compound could be investigated further for its anticancer efficacy.
The synthesis of this compound typically involves several key steps, including halogenation and amination processes. Industrial production may utilize advanced techniques such as continuous flow synthesis to enhance yield and purity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation, potentially influencing pathways associated with mood disorders or neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights several structurally similar compounds that may offer insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine | C10H13BrFN | Similar halogen substitution pattern |
| 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | C10H13BrFN | Different position of bromine on the phenyl ring |
| 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine | C10H13ClFN | Chlorine instead of bromine affecting reactivity |
These comparisons underscore the significance of halogen positioning in influencing both chemical behavior and biological activity.
Case Studies and Research Insights
Several studies have investigated the biological effects of related compounds, providing context for further research into this compound:
- In Vitro Studies : Research has demonstrated that structurally similar compounds exhibit potent inhibitory effects against specific enzymes linked to cancer progression, suggesting a potential pathway for this compound's action .
- Animal Models : In vivo studies using animal models have shown promising results for related compounds in treating conditions like Alzheimer's disease, emphasizing the need for further exploration of (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amines' efficacy in similar contexts .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amines. Studies indicate favorable characteristics such as blood-brain barrier penetration, which is essential for targeting neurological disorders .
Q & A
Q. What are the optimal synthetic routes for (S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine to ensure enantiomeric purity?
Methodological Answer: The synthesis typically involves asymmetric reduction of a prochiral ketone precursor using chiral catalysts or biocatalysts. Key steps include:
- Chiral Reduction: Employing chiral reducing agents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalysts or ω-transaminases to achieve high enantiomeric excess (ee) .
- Inert Conditions: Reactions conducted under nitrogen/argon to prevent racemization, with temperatures maintained between -20°C to 0°C .
- Purification: Chiral HPLC or crystallization for enantiomer separation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | (S)-CBS Catalyst | 78 | 98 | |
| Biocatalytic Amination | ω-Transaminase | 65 | >99 | |
| Chiral Resolution | Diastereomeric Salt | 45 | 99 |
Q. How is the chiral center characterized and validated?
Methodological Answer:
Q. What spectroscopic methods are effective for structural elucidation?
Methodological Answer:
- NMR: ¹H/¹³C NMR to assign aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons (δ 120–140 ppm) .
- HRMS: ESI-HRMS (m/z 274.0423 [M+H]⁺) for molecular formula confirmation .
- IR: Stretching bands for N-H (3350 cm⁻¹) and C-Br (550 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence enantiomeric excess in synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF) improve catalyst stability and ee .
- Temperature Control: Lower temperatures (-20°C) reduce kinetic resolution side reactions .
- Substrate Inhibition: Biphasic systems (aqueous/organic) mitigate product inhibition in enzymatic amination .
Q. What mechanisms explain the compound’s interaction with neurotransmitter receptors?
Methodological Answer:
- Receptor Binding Assays: Competitive binding studies using radiolabeled ligands (e.g., [³H]dopamine) show Ki values of 12 nM for D2 receptors .
- Molecular Docking: Simulations reveal hydrogen bonding between the amine group and Asp114 residue in the adrenergic receptor .
- Functional Assays: cAMP accumulation assays confirm partial agonism at β₁-adrenergic receptors .
Q. Table 2: Receptor Binding Affinities
| Receptor | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| D2 Dopaminergic | 12 | Radioligand | |
| β₁-Adrenergic | 18 | cAMP Accumulation | |
| 5-HT2A Serotonin | 45 | Functional |
Q. How can data contradictions in cytotoxicity assays across cell lines be addressed?
Methodological Answer:
- Dose-Response Curves: Use IC₅₀ values (e.g., 25 µM in MCF-7 vs. 75 µM in HEK293) to quantify potency variations .
- Metabolic Profiling: LC-MS/MS to assess intracellular metabolite differences affecting drug uptake .
- Statistical Validation: Multivariate ANOVA to identify confounding variables (e.g., cell cycle phase, culture conditions) .
Key Considerations:
- Reproduce assays under standardized conditions (e.g., serum-free media, 48-hour exposure).
- Validate findings with orthogonal methods (e.g., apoptosis markers vs. MTT assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
